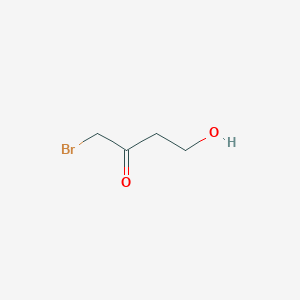

1-Bromo-4-hydroxy-2-butanone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-hydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c5-3-4(7)1-2-6/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGNXNJJIJMFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Brominated and Hydroxy Functionalized Organic Compounds

1-Bromo-4-hydroxy-2-butanone belongs to a class of organic molecules known as halohydrins, which contain both a halogen and a hydroxyl group. Specifically, it is a brominated and hydroxy-functionalized ketone. The presence of the bromine atom at the alpha position to the carbonyl group and a hydroxyl group at the C4 position gives the molecule a distinct reactivity profile. smolecule.com

Brominated organic compounds are widely utilized in organic synthesis, often serving as precursors for a variety of functional group transformations. sci-hub.se The carbon-bromine bond can be readily cleaved, making it a good leaving group in nucleophilic substitution reactions. smolecule.com The hydroxyl group, on the other hand, can participate in a range of reactions, including oxidation to a carbonyl group or esterification. The combination of these two functional groups in this compound allows for a diverse array of chemical manipulations.

The interplay between the bromine, hydroxyl, and ketone functionalities is a key aspect of its chemistry. For instance, the hydroxyl group can influence the reactivity of the carbonyl group and vice-versa. This is exemplified by the potential for intramolecular interactions, such as the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, which has been studied using spectroscopic techniques. rsc.org

Strategic Importance of 1 Bromo 4 Hydroxy 2 Butanone As a Versatile Synthetic Intermediate

The strategic importance of 1-Bromo-4-hydroxy-2-butanone lies in its versatility as a building block for more complex molecules. smolecule.com Its bifunctional nature allows for sequential or tandem reactions, providing efficient routes to a variety of target structures.

Key Reactions and Synthetic Applications:

Nucleophilic Substitution: The bromine atom is susceptible to displacement by a wide range of nucleophiles, enabling the introduction of various functional groups. smolecule.com

Oxidation and Reduction: The hydroxyl group can be oxidized to form a dicarbonyl compound, while the ketone can be reduced to a secondary alcohol.

Intermediate in Pharmaceutical Synthesis: The compound serves as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. smolecule.comchemicalbook.com For example, it is an impurity of Clavulanic Acid, a β-lactamase inhibitor. chemicalbook.com

Synthesis of Heterocycles: Its structure is well-suited for the construction of heterocyclic rings, which are prevalent in many biologically active compounds.

The synthesis of this compound itself is typically achieved through the bromination of 4-hydroxy-2-butanone (B42824). Various brominating agents, such as bromine (Br2) or N-bromosuccinimide (NBS), can be employed for this transformation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1138728-96-7 |

| Molecular Formula | C4H7BrO2 |

| Molecular Weight | 167.00 g/mol |

| IUPAC Name | 1-bromo-4-hydroxybutan-2-one |

| Canonical SMILES | C(CO)C(=O)CBr |

| InChI Key | IBGNXNJJIJMFTR-UHFFFAOYSA-N |

Data sourced from smolecule.comguidechem.com

Overview of Current Research Directions and Key Challenges

Chemo-selective Bromination Strategies of 4-Hydroxy-2-butanone

The direct bromination of 4-hydroxy-2-butanone presents a significant challenge in controlling selectivity due to the presence of multiple reactive sites. Achieving chemo-selectivity, specifically the bromination at the C-1 position (α- to the carbonyl group) while preserving the hydroxyl group at C-4, is paramount for an efficient synthesis.

Halogenation Reagents and Optimized Reaction Conditions

The choice of brominating agent and reaction conditions is critical for the selective synthesis of this compound. Common reagents include elemental bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is typically performed under mild temperature control in an inert solvent to minimize side reactions such as over-bromination. Slow addition of the brominating agent is also crucial to maintain selectivity.

| Reagent | Conditions | Key Parameters |

| Bromine (Br₂) | Mild temperature, inert solvent | Slow, controlled addition |

| N-Bromosuccinimide (NBS) | Mild catalyst, controlled temperature | Selective for α-bromination |

This table summarizes common halogenation reagents and their optimized conditions for the chemo-selective bromination of 4-hydroxy-2-butanone. Data sourced from .

Regio- and Stereochemical Control in Bromination Reactions

Regioselectivity in the bromination of 4-hydroxy-2-butanone is directed towards the α-carbon of the ketone due to the electron-withdrawing nature of the carbonyl group, which acidifies the α-protons and facilitates enol or enolate formation. The reaction proceeds via the enol or enolate intermediate, which then attacks the electrophilic bromine source.

Stereochemical control is a more complex aspect and is not extensively documented for this specific reaction. However, in related α-bromination of ketones, the stereochemistry can be influenced by the choice of base (if used), solvent, and the steric environment of the substrate. For acyclic ketones like 4-hydroxy-2-butanone, the reaction typically yields a racemic mixture unless a chiral auxiliary or catalyst is employed.

Alternative Precursor-Based Synthesis Routes

To circumvent the challenges of selective bromination, alternative synthetic strategies starting from different precursors have been developed.

Derivations from 1,3-Butanediol and Related Alcohol Precursors

A synthesis method for 4-hydroxy-2-butanone from 1,3-butanediol involves using a catalyst like sodium tungstate (B81510), water, and a water entrainer such as n-hexane or cyclohexane. google.com The reaction is carried out by heating the mixture and then adding hydrogen peroxide dropwise while simultaneously removing water via distillation. google.com This process has been reported to yield 4-hydroxy-2-butanone in high purity (72.5% yield). google.com

Convergent and Divergent Synthetic Pathways

The synthesis of this compound and its derivatives can be approached through both convergent and divergent strategies. A convergent synthesis would involve the separate synthesis of a brominated fragment and a hydroxy-containing fragment, which are then coupled. While not commonly reported for this specific molecule, convergent approaches can be advantageous for complex target molecules by building up functionality in separate, optimized reaction sequences.

A divergent synthesis, which is more typical for this compound, starts from a common intermediate, such as 4-hydroxy-2-butanone, and then introduces different functionalities. For example, 4-hydroxy-2-butanone can be brominated to give the target compound, or it can undergo other reactions to produce a variety of related derivatives. This approach is efficient for creating a library of related compounds from a single precursor.

Biotechnological and Enzymatic Approaches for Analogous Precursors and Derivatives

Biotechnological and enzymatic methods are emerging as powerful tools for the synthesis of chiral building blocks and are being explored for the production of precursors and derivatives of this compound.

Enzymatic reduction of 4-hydroxy-2-butanone is a key area of research, primarily focused on the synthesis of chiral 1,3-butanediol. researchgate.netnih.gov For instance, strains like Candida krusei have been shown to asymmetrically reduce 4-hydroxy-2-butanone to (R)-1,3-butanediol with high conversion and enantiomeric excess. researchgate.netnih.gov While this research focuses on the reduction product, it highlights the potential of using enzymes to control the stereochemistry of the hydroxyl and carbonyl groups in this scaffold.

Microbial and Enzymatic Transformations of Butanone Derivatives

The biocatalytic synthesis of the direct precursor to this compound, which is 4-hydroxy-2-butanone, represents a key application of microbial and enzymatic transformations. These methods often start from other butanone derivatives or related small molecules, leveraging the high specificity of enzymes to perform selective oxidations.

One notable approach involves the microbial oxidation of polyols. For instance, the yeast Candida boidinii KK912 has been effectively used to selectively oxidize the secondary hydroxyl group of 1,2,4-butanetriol (B146131) to produce 1,4-dihydroxy-2-butanone. While this produces a dihydroxy derivative, similar principles of selective microbial oxidation are foundational. A more direct precursor, 4-hydroxy-2-butanone, can be synthesized from 1,3-butanediol via oxidation. google.com While chemical methods using agents like hydrogen peroxide are common for this step, biocatalytic alternatives are actively researched to improve sustainability. google.com

Nicotinamide cofactor-dependent oxidoreductases are widely employed for producing valuable compounds like 4-hydroxy-2-butanone, though this often requires an efficient cofactor regeneration system. chemsrc.com Glycerol (B35011) dehydrogenase (GDH) is another enzyme capable of catalyzing the interconversion of glycerol and dihydroxyacetone analogues, and it has been used for the enantioselective reduction of substrates like 1-hydroxy-2-butanone. harvard.edu The synthesis of this compound is then typically achieved through the selective chemical bromination of 4-hydroxy-2-butanone at the alpha-carbon position using reagents like N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

Table 1: Examples of Microbial & Enzymatic Transformations for Butanone Precursors

| Microorganism/Enzyme | Substrate | Product | Key Findings | Reference(s) |

| Candida boidinii KK912 | 1,2,4-Butanetriol | 1,4-Dihydroxy-2-butanone | Achieved enantioselective synthesis via microbial oxidation of the secondary hydroxyl group. | |

| Glycerol Dehydrogenase (GDH) | 1-Hydroxy-2-butanone | (R)-1,2-Butanediol | Catalyzes enantioselective reduction with high enantiomeric excess (95-98%). | harvard.edu |

| Oxidoreductases | Various Ketones | Various Alcohols | Nicotinamide cofactor-dependent enzymes are widely used, requiring cofactor regeneration. | chemsrc.com |

Asymmetric Biocatalysis for Chiral Intermediates

Asymmetric biocatalysis is particularly crucial for producing chiral intermediates related to this compound. The reduction of the ketone group in 4-hydroxy-2-butanone (4H2B) can yield chiral 1,3-butanediol (1,3-BD), a highly valuable building block for pharmaceuticals. proquest.comresearchgate.net Various microorganisms and isolated enzymes have been identified that perform this reduction with exceptional stereoselectivity.

Several yeast strains have demonstrated high efficiency in converting 4H2B to (R)-1,3-butanediol. A novel strain of Pichia jadinii (HBY61) was found to reduce 4H2B with absolute stereochemical selectivity, producing (R)-1,3-BD with 100% enantiomeric excess (e.e.). nih.gov Similarly, a strain of Pichia kudriavzevii (QC-1) was used to transform 4H2B into (R)-1,3-BD with an e.e. of over 99%. researchgate.net Another example is Candida krusei ZJB-09162, which also produces (R)-1,3-BD with high conversion (96.6%) and excellent enantioselectivity (99.0% e.e.). researchgate.net

Beyond whole-cell biocatalysis, specific enzymes have been isolated and utilized. Two carbonyl reductases, PFODH from Pichia finlandica and CpSADH from Candida parapsilosis, were screened for their activity towards 4H2B. proquest.com PFODH was identified as a novel biocatalyst for producing the (R)-enantiomer, while CpSADH was used for the first time to synthesize the (S)-enantiomer with strict selectivity. proquest.com These enzyme-catalyzed reactions often employ a substrate-coupled system for cofactor regeneration, for example, using isopropyl alcohol as a cosubstrate to regenerate NADH. proquest.com This approach avoids the need to add expensive external cofactors and simplifies the process.

Table 2: Asymmetric Bioreduction of 4-Hydroxy-2-butanone (4H2B)

| Biocatalyst | Product | Enantiomeric Excess (e.e.) | Yield/Conversion | Reference(s) |

| Pichia jadinii HBY61 | (R)-1,3-Butanediol | 100% | 85.1% Yield | nih.gov |

| Pichia kudriavzevii QC-1 | (R)-1,3-Butanediol | >99% | 85.60 g/L product titer | researchgate.net |

| Candida krusei ZJB-09162 | (R)-1,3-Butanediol | 99.0% | 96.6% Conversion | researchgate.net |

| Carbonyl Reductase (PFODH) | (R)-1,3-Butanediol | >99% | ~90% Conversion | proquest.com |

| Carbonyl Reductase (CpSADH) | (S)-1,3-Butanediol | >99% | ~81% Conversion | proquest.com |

Electrophilic and Nucleophilic Reactivity at the Bromine Center

The primary reactivity at the bromine-substituted carbon is characterized by its susceptibility to nucleophilic attack. The inductive electron-withdrawing effect of the adjacent carbonyl group enhances the polarity of the carbon-bromine bond, increasing the electrophilicity of the α-carbon and making it highly susceptible to substitution reactions. nih.gov

This compound readily undergoes nucleophilic substitution, typically via an SN2 pathway. jove.com This reaction is generally conducted with less basic nucleophiles to avoid competing side reactions, such as the formation of α-haloenolate ions which can lead to rearrangements or other undesired products. jove.com The enhanced reactivity of α-haloketones compared to corresponding alkyl halides in bimolecular nucleophilic substitution reactions is well-documented. nih.gov A wide array of nucleophiles can be employed to displace the bromide, leading to a diverse range of functionalized products.

These reactions are fundamental in synthetic chemistry, allowing for the introduction of various heteroatoms and carbon-based functional groups. For instance, reactions with thioamides or thioureas are pivotal in the synthesis of thiazoles. wikipedia.org

| Reagent Type | Nucleophile Example | Product Class |

| Nitrogen Nucleophiles | Amines, Thioureas | α-Amino ketones, 2-Aminothiazoles |

| Sulfur Nucleophiles | Thioamides, Thioacids | Thiazoles, Thioesters |

| Oxygen Nucleophiles | Carboxylic Acids | α-Acyloxy ketones |

| Carbon Nucleophiles | Cyanide (CN⁻) | α-Cyano ketones |

This table illustrates the versatility of this compound in SN2 reactions with various nucleophiles.

The direct formation of a Grignard reagent from this compound by reaction with magnesium metal is not feasible. Grignard reagents are potent bases and will readily react with the acidic proton of the hydroxyl group in an acid-base reaction, quenching the organometallic species. masterorganicchemistry.com

Furthermore, even if the hydroxyl group were protected, the presence of the electrophilic ketone carbonyl in the same molecule presents a significant challenge. The newly formed Grignard reagent would be highly prone to intermolecular reaction with the ketone of another molecule, leading to polymerization or complex mixtures. For a Grignard reaction to be considered, a multi-step sequence involving the protection of both the hydroxyl and ketone functionalities would be necessary before the introduction of magnesium, making this a synthetically complex and inefficient pathway.

Carbonyl Group Functionalizations: Ketone Reactivity in Complex Synthesis

The ketone moiety in this compound is a key site for functionalization, participating in reduction, condensation, and addition reactions that are central to building molecular complexity. ncert.nic.in

The ketone group can be selectively reduced to a secondary alcohol without affecting the carbon-bromine bond or the existing hydroxyl group using mild reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) are well-suited for this transformation, converting the ketone to a hydroxyl group and yielding 1-bromo-2,4-butanediol. ncert.nic.invaia.com

Biocatalytic reductions offer a pathway to high stereoselectivity. For example, research on the closely related compound 4-hydroxy-2-butanone has shown that it can be asymmetrically reduced to (R)-1,3-butanediol with excellent enantiomeric excess using specific yeast strains like Pichia jadinii. researchgate.net This highlights the potential for achieving stereocontrolled reduction of the ketone in this compound, which is a valuable transformation in the synthesis of chiral molecules and pharmaceutical intermediates. researchgate.net

The acidity of the α-hydrogens on the methyl side of the carbonyl group allows this compound to form an enolate in the presence of a base. ncert.nic.in This enolate can then act as a nucleophile in carbon-carbon bond-forming reactions like the Aldol (B89426) and Claisen-Schmidt condensations.

Aldol Addition/Condensation : The enolate of this compound can react with another molecule of itself or a different aldehyde or ketone. The initial product is a β-hydroxy ketone, which can subsequently dehydrate, especially with heating, to form an α,β-unsaturated ketone. ncert.nic.inmasterorganicchemistry.com

Claisen-Schmidt Condensation : This is a specific type of crossed-aldol reaction where an enolizable ketone reacts with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. lumenlearning.comlibretexts.org In this case, this compound would serve as the enolate donor, attacking the electrophilic carbonyl of the aldehyde. lumenlearning.com This reaction is highly efficient because the non-enolizable aldehyde can only act as an acceptor, reducing the number of potential side products. libretexts.org

Careful control of reaction conditions is essential to favor the desired condensation pathway over competing reactions at the bromine center.

The bifunctional nature of α-haloketones makes them exceptionally valuable precursors for the synthesis of a wide variety of heterocyclic compounds. mdpi.comnih.govwikipedia.org this compound serves as a versatile three-carbon building block for constructing five- and six-membered rings.

Thiazole (B1198619) Synthesis : In the Hantzsch thiazole synthesis, an α-haloketone reacts with a thioamide. The reaction proceeds via an initial nucleophilic substitution at the α-carbon by the sulfur atom of the thioamide, followed by an intramolecular cyclization and dehydration to form the thiazole ring. wikipedia.org

Pyrrole (B145914) Synthesis : In the Hantzsch pyrrole synthesis, an α-haloketone reacts with a β-ketoester and ammonia (B1221849) or a primary amine. This multicomponent reaction assembles the pyrrole ring system, with the α-haloketone providing two of the ring carbons. wikipedia.org

Other Heterocycles : Reactions with other binucleophiles, such as thioureas, can lead to the formation of 2-aminothiazoles, further demonstrating the utility of this compound in building diverse heterocyclic scaffolds. wikipedia.org

Hydroxyl Group Transformations: Alcohol Chemistry for Advanced Derivatization

The secondary hydroxyl group at the C-4 position is a key site for a variety of chemical modifications, including oxidation, etherification, and esterification. These transformations are fundamental for creating advanced derivatives and for introducing protecting groups to allow for selective reactions at other sites within the molecule.

The secondary alcohol moiety in this compound can be oxidized to yield a ketone. This transformation would result in the formation of 1-bromo-2,4-butanedione, a 1,3-dicarbonyl compound, which is a valuable synthetic precursor for the synthesis of various heterocyclic compounds. A variety of standard oxidizing agents can be employed for this purpose, with the choice of reagent influencing the reaction's selectivity and efficiency.

| Oxidizing Agent | Typical Conditions | Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temp | 1-Bromo-2,4-butanedione |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | DCM, -78 °C to Room Temp | 1-Bromo-2,4-butanedione |

| Dess-Martin Periodinane (DMP) | DCM, Room Temp | 1-Bromo-2,4-butanedione |

Interactive Data Table: Representative Oxidation Reactions (This table is based on established oxidation methodologies for secondary alcohols.)

In contrast to controlled chemical synthesis, studies on the atmospheric photo-oxidation of the parent compound, 4-hydroxy-2-butanone, reveal more complex degradation pathways. The gas-phase reaction of 4-hydroxy-2-butanone with OH radicals and Cl atoms has been investigated to understand its atmospheric lifetime. acs.org These studies, conducted over a temperature range of 298–363 K, found that the reactions lead to molecular fragmentation, with formaldehyde (B43269) being a major identified product. acs.org This indicates that under high-energy conditions, the carbon-carbon bonds are susceptible to cleavage, a different outcome than the selective oxidation of the alcohol group typically sought in a laboratory setting. acs.org

The rate coefficients for these gas-phase reactions were determined experimentally and theoretically, providing insight into the compound's atmospheric reactivity. acs.org

| Reactant | Temperature Range (K) | Arrhenius Expression (kexpt(T)) (cm³ molecule⁻¹ s⁻¹) |

| OH radicals | 298–363 | [(2.09 ± 0.24) × 10⁻¹²] exp[−(409 ± 15)/T] acs.org |

| Cl atoms | 298–363 | [(1.52 ± 0.86) × 10⁻²⁶]T⁵ exp[(2474 ± 450)/T] acs.org |

Interactive Data Table: Gas-Phase Oxidation Kinetics of 4-Hydroxy-2-butanone acs.org

Furthermore, the synthesis of 4-hydroxy-2-butanone itself can be achieved through the selective oxidation of 1,3-butanediol. A patented method describes using hydrogen peroxide as a clean oxidant in the presence of a sodium tungstate catalyst. google.com This process highlights a viable route for forming the β-hydroxy ketone structure from a diol precursor. google.com

Etherification and esterification of the hydroxyl group are crucial strategies for synthesizing derivatives with altered physicochemical properties or for installing protecting groups.

Etherification: The hydroxyl group can be converted into an ether linkage through various methods. A common and highly effective method for protecting alcohols is the formation of a tetrahydropyranyl (THP) ether. This is typically achieved by reacting the alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. chemicalbook.com This strategy can be applied to this compound to selectively mask the hydroxyl group while performing reactions at the electrophilic C-1 position.

Another important transformation involving the hydroxyl group is its participation in Friedel-Crafts alkylation reactions. For instance, the parent compound, 4-hydroxy-2-butanone, reacts with phenol (B47542) under acidic catalysis to produce 4-(4-hydroxyphenyl)-2-butanone, a valuable fragrance component also known as raspberry ketone. google.com In this reaction, the alcohol, under acidic conditions, serves as a precursor to a carbocation that alkylates the electron-rich aromatic ring of phenol. google.com

Esterification: The conversion of the hydroxyl group to an ester is a straightforward and common transformation. This is typically accomplished by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. This reaction converts the polar hydroxyl group into a less polar ester functionality, which can be useful for subsequent synthetic steps or for modifying the biological activity of a molecule.

| Reagent | Base | Product |

| Acetyl Chloride | Pyridine | 1-Bromo-4-acetoxy-2-butanone |

| Acetic Anhydride | Pyridine | 1-Bromo-4-acetoxy-2-butanone |

| Benzoyl Chloride | Triethylamine | 1-Bromo-4-benzoyloxy-2-butanone |

Interactive Data Table: Representative Esterification Reactions

Intermolecular and Intramolecular Reactivity: Exploiting Multifunctionality

The presence of three distinct functional groups allows for complex intermolecular and intramolecular reactions, positioning this compound as a versatile bifunctional building block.

Intramolecular Reactivity: A prominent intramolecular reaction pathway involves the hydroxyl group acting as an internal nucleophile. In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then attack the electrophilic carbon at C-1, displacing the bromide ion in an intramolecular Williamson ether synthesis. This cyclization process results in the formation of a five-membered ring, specifically 2-acetyltetrahydrofuran. The formation of five- and six-membered rings through such intramolecular pathways is generally thermodynamically and kinetically favored over competing intermolecular reactions. libretexts.org

Intermolecular Reactivity: The multifunctionality of this compound is evident in its intermolecular reactions. The molecule possesses both nucleophilic (hydroxyl) and electrophilic (C-Br and carbonyl carbon) centers. nih.gov This allows for its use in constructing more complex molecules. For example, as previously mentioned, the hydroxyl group can be activated under acidic conditions to alkylate other molecules, such as phenol. google.com

Conversely, the α-bromo ketone moiety is a potent electrophile. The reactivity of α-haloketones is enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon highly susceptible to nucleophilic attack. nih.gov This allows for the introduction of a wide array of functional groups through substitution reactions. A synthetic strategy could involve first protecting the hydroxyl group (e.g., as a THP ether) and then reacting the C-1 position with a chosen nucleophile, followed by deprotection to regenerate the alcohol for further transformation. This sequential approach allows for the controlled and selective manipulation of the molecule's different reactive sites.

Strategic Applications in Complex Organic Synthesis and Material Science Precursors

Role as a Key Intermediate in Pharmaceutical Synthesis Programs

1-Bromo-4-hydroxy-2-butanone has emerged as a crucial intermediate in various pharmaceutical synthesis programs. Its unique structural features, comprising a ketone, a primary alcohol, and a reactive bromide, allow for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex drug molecules and their analogs.

Building Block for Bioactive Molecule Scaffolds

The molecular framework of this compound serves as a foundational component for the construction of various bioactive scaffolds. A notable example is its use as an intermediate in the synthesis of 3-Ethyl-2,5-pyrazinediethanol. chemicalbook.com This pyrazine (B50134) derivative is recognized as an impurity of Clavulanic Acid, a potent β-lactamase inhibitor used in combination with antibiotics to overcome bacterial resistance. The synthesis of such heterocyclic scaffolds is of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The reactivity of the bromine atom allows for facile nucleophilic substitution, while the hydroxyl and ketone functionalities provide handles for further molecular elaboration, enabling the construction of diverse and complex molecular architectures.

| Application | Bioactive Scaffold | Related Pharmaceutical |

| Intermediate | 3-Ethyl-2,5-pyrazinediethanol | Clavulanic Acid |

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

The adaptable structure of this compound makes it a valuable tool for the synthesis of analogs and derivatives in structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. The dual functionality of this compound allows for the introduction of a wide variety of substituents at different positions of the molecule. For instance, the bromine atom can be displaced by various nucleophiles to introduce different functional groups, while the hydroxyl group can be oxidized, reduced, or etherified. This flexibility enables the creation of a library of related compounds, which can then be screened for their biological activity. The data obtained from these screenings help in identifying the key structural features required for the desired pharmacological effect, thereby guiding the design of more potent and selective drug candidates.

Contribution to Agrochemical and Specialty Chemical Production

Beyond the pharmaceutical sector, this compound and its derivatives have potential applications in the agrochemical and specialty chemical industries. smolecule.com The parent compound, 4-hydroxy-2-butanone (B42824), is a known component of bark beetle trapping powder, indicating the potential for its brominated analog or derivatives to be explored for applications in pest control. The versatile reactivity of this compound allows for its incorporation into a variety of molecules that could exhibit desirable properties for agrochemical applications, such as herbicidal, fungicidal, or insecticidal activities. In the realm of specialty chemicals, its ability to act as a building block for complex molecules makes it a candidate for the synthesis of unique flavoring agents, fragrances, and other high-value chemical products.

Development of Novel Synthetic Methodologies and Reaction Discovery

The unique combination of functional groups in this compound makes it an intriguing substrate for the development of novel synthetic methodologies and the discovery of new chemical reactions. smolecule.com Its bifunctional nature allows for sequential or domino reactions, where multiple transformations occur in a single synthetic operation, leading to a rapid increase in molecular complexity. The presence of a ketone, a primary alcohol, and a reactive alkyl bromide in close proximity can lead to unique intramolecular reactions and rearrangements. Chemists can exploit this reactivity to design and validate new synthetic strategies for the construction of complex cyclic and acyclic systems. The study of its reactions with various reagents can provide insights into fundamental chemical principles and lead to the discovery of new transformations with broad applicability in organic synthesis.

Precursor for Advanced Materials and Polymer Science

The potential of this compound as a precursor for advanced materials and in polymer science is an emerging area of interest. The hydroxyl group can serve as an initiation site for polymerization reactions, such as ring-opening polymerization of cyclic esters or ethers, leading to the formation of polyesters and polyethers with a reactive bromine atom at the chain end. This terminal bromide can then be used for further "post-polymerization" modifications, allowing for the synthesis of block copolymers and other complex polymer architectures. Furthermore, the ability of the molecule to participate in various condensation and substitution reactions makes it a potential building block for the synthesis of functional monomers and cross-linking agents. These materials could find applications in areas such as coatings, adhesives, and biomedical devices, where tailored properties are required.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-Bromo-4-hydroxy-2-butanone and for probing the mechanisms of reactions in which it participates.

High-Resolution ¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are key to assigning the protons to their respective positions.

The methylene (B1212753) protons adjacent to the bromine atom (Br-CH₂-) are expected to resonate in the downfield region of the spectrum, typically between 3.4 and 3.8 ppm. This significant downfield shift is a direct consequence of the deshielding effect of the electronegative bromine atom. The signal for these protons would appear as a singlet, as there are no adjacent protons to induce splitting.

The methylene protons adjacent to the hydroxyl group (-CH₂-OH) are anticipated to appear as a triplet, coupled to the protons of the adjacent methylene group. Their chemical shift would be influenced by the hydroxyl group, though to a lesser extent than the effect of the bromine.

The protons of the methylene group situated between the carbonyl group and the hydroxyl-bearing carbon (-CO-CH₂-) would likely appear as a triplet, coupled to the adjacent methylene protons of the hydroxyl-bearing carbon. The electron-withdrawing nature of the carbonyl group would cause a downfield shift for these protons.

The hydroxyl proton (-OH) typically presents as a broad singlet, and its chemical shift can vary depending on factors such as solvent, concentration, and temperature due to hydrogen bonding. To confirm the identity of this peak, a D₂O exchange experiment can be performed, which would cause the hydroxyl proton signal to disappear from the spectrum.

A summary of the predicted ¹H NMR spectral data is presented in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Br-CH ₂-CO | 3.5 - 3.8 | Singlet | 2H |

| CO-CH ₂-CH₂OH | 2.8 - 3.2 | Triplet | 2H |

| CH₂-CH ₂-OH | 3.6 - 4.0 | Triplet | 2H |

| CH₂-OH | Variable (Broad) | Singlet | 1H |

¹³C NMR for Carbon Skeleton and Functional Group Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound, with each unique carbon atom giving rise to a distinct signal.

The carbonyl carbon (C=O) is the most deshielded carbon and will appear at the lowest field, typically in the range of 205-220 ppm, which is characteristic of ketones. The carbon atom bonded to the bromine (C-Br) will also be significantly deshielded, with an expected chemical shift in the range of 25-65 ppm. The carbon attached to the hydroxyl group (C-OH) is expected to resonate between 50 and 65 ppm. The remaining methylene carbon, situated between the carbonyl and hydroxyl-bearing carbons, will have a chemical shift influenced by both functional groups.

The predicted ¹³C NMR chemical shifts are summarized in the following table.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O | 205 - 220 |

| C H₂-Br | 25 - 65 |

| C H₂-OH | 50 - 65 |

| CO-C H₂-CH₂OH | 40 - 55 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in this compound, providing definitive structural proof.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be expected between the signals of the methylene protons at C3 and C4, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between the protons and the carbons to which they are attached, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the CH₂ groups at positions 1, 3, and 4.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and can also be employed to monitor the progress of reactions involving this compound.

Characterization of Carbonyl and Hydroxyl Stretching Frequencies

The IR spectrum of this compound is dominated by two characteristic absorption bands. A strong, sharp absorption band is expected in the region of 1710-1715 cm⁻¹, which is indicative of the C=O stretching vibration of an aliphatic ketone. The presence of the electronegative bromine atom adjacent to the carbonyl group can slightly increase this stretching frequency.

A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is a result of intermolecular hydrogen bonding.

The table below summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1710 - 1715 | Strong, Sharp |

| Hydroxyl (O-H) | Stretch | 3200 - 3600 | Broad, Strong |

Monitoring Reaction Progress and Product Formation

IR spectroscopy can be a valuable tool for monitoring reactions involving this compound in real-time. For instance, in the synthesis of this compound via the bromination of 4-hydroxy-2-butanone (B42824), the progress of the reaction could be followed by observing the appearance and growth of spectral features associated with the C-Br bond, although these are typically in the fingerprint region and can be difficult to discern.

More effectively, if this compound is used as a reactant, changes in the characteristic carbonyl and hydroxyl absorption bands can be monitored. For example, if the hydroxyl group is involved in a subsequent reaction, the disappearance or shifting of the broad O-H stretching band can be tracked. Similarly, if the carbonyl group is transformed, the strong C=O stretching band at around 1715 cm⁻¹ would diminish or be replaced by new absorption bands corresponding to the product's functional groups. This allows for a qualitative and sometimes semi-quantitative assessment of the reaction's progress and the formation of the desired product.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The mass spectrum of this compound provides critical information for confirming its molecular weight and deducing its structure through characteristic fragmentation patterns.

Upon ionization, typically via electron impact (EI), the molecule forms a molecular ion [M]⁺•. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the mass spectrum exhibits two molecular ion peaks of almost equal intensity, separated by two mass units. For this compound (C₄H₇BrO₂), the molecular ion containing ⁷⁹Br appears at an m/z of 166, while the ion with ⁸¹Br is observed at m/z 168.

The fragmentation of the molecular ion provides a structural fingerprint. Common fragmentation pathways for this compound involve the cleavage of C-C and C-Br bonds. A prominent fragmentation is the loss of the bromine atom, which is a good leaving group, resulting in a characteristic peak.

Table 1: Key Mass Spectrometry Data for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|---|

| 166 | 168 | [C₄H₇BrO₂]⁺• | C₄H₇BrO₂ | Molecular Ion (M⁺•) |

| 87 | 87 | [M - Br]⁺ | C₄H₇O₂ | Loss of a bromine radical |

Note: The relative intensities of peaks can vary depending on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of an ion, which in turn enables the calculation of its elemental formula. While nominal mass spectrometry might not distinguish between ions with the same integer mass (isobars), HRMS can easily differentiate them. docbrown.info

For this compound, HRMS would be used to confirm its elemental composition, C₄H₇BrO₂. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be unequivocally confirmed, ruling out other possible formulas that might have the same nominal mass.

Table 2: HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass (Da) |

|---|---|---|

| C₄H₇⁷⁹BrO₂ | ⁷⁹Br | 165.96803 |

Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific m/z ratio are selected and then subjected to further fragmentation. This multi-stage analysis is invaluable for detailed structural elucidation. In an MS/MS experiment on this compound, the molecular ions (e.g., m/z 166) would be isolated in the first mass spectrometer. These selected "parent" ions are then fragmented by collision-induced dissociation (CID), and the resulting "daughter" ions are analyzed in a second mass spectrometer.

This process helps to establish connectivity within the molecule by tracking fragmentation pathways. For example, selecting the [M-Br]⁺ ion at m/z 87 and fragmenting it further could reveal subsequent losses of water (H₂O) or formaldehyde (B43269) (CH₂O), providing conclusive evidence for the presence and location of the hydroxyl group.

Chiroptical Spectroscopy for Absolute Stereochemical Assignment of Chiral Products/Intermediates

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral substance with left and right circularly polarized light. These methods, including VCD, ECD, and ORD, are exceptionally powerful for determining the absolute configuration of enantiomers. bruker.com

The parent molecule, 1-bromo-4-hydroxybutan-2-one, is achiral and therefore does not exhibit optical activity. It lacks a stereocenter and possesses a plane of symmetry. However, it can serve as a precursor or intermediate in synthetic pathways leading to chiral products. Should this compound be used to synthesize a chiral molecule, chiroptical techniques would be essential for characterizing the stereochemical outcome of the reaction.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions within a molecule. wikipedia.orgjascoinc.com VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution. wikipedia.org

For a chiral derivative of this compound, a VCD spectrum would show both positive and negative bands for different vibrational modes. The absolute configuration can be assigned by comparing the experimental VCD spectrum with a spectrum predicted computationally using methods like Density Functional Theory (DFT). ru.nl A match between the experimental and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) provides a confident assignment of the absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light in the UV-visible range, corresponding to electronic transitions. smoldyn.org It is particularly sensitive to the stereochemical environment around a chromophore. The carbonyl group (C=O) in this compound acts as a chromophore, which would make any of its chiral derivatives amenable to ECD analysis.

The sign and intensity of the ECD signal (known as a Cotton effect) for the n→π* transition of the carbonyl group (typically around 280-300 nm) are highly dependent on the stereochemistry of the molecule. libretexts.org The Octant Rule, a well-established empirical rule for ketones, can often be used to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group, thus aiding in the assignment of absolute configuration. vlabs.ac.in

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a substance with respect to the wavelength of light. wikipedia.org An ORD spectrum plots the specific rotation [α] against the wavelength (λ). For chiral molecules containing a chromophore, the ORD curve shows an anomalous shape, known as a Cotton effect, in the region where the chromophore absorbs light. vlabs.ac.inslideshare.net

Similar to ECD, the ORD spectrum of a chiral derivative of this compound would be dominated by the carbonyl chromophore. A positive Cotton effect is observed when the peak of the ORD curve is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite. vlabs.ac.in The sign of this Cotton effect is directly related to the absolute stereochemistry of the molecule and can be used for its assignment by comparing it with known compounds or theoretical models. libretexts.orgscispace.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Water |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Bromo-4-hydroxy-2-butanone at the atomic and electronic levels. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the equilibrium geometry and vibrational frequencies of molecules like this compound.

Geometry optimization using DFT involves finding the minimum energy conformation of the molecule on its potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stable structure is reached. For this compound, this process would reveal the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. A common functional used for such calculations is B3LYP, often paired with a basis set like 6-311++G(d,p), which provides a good description of electron correlation and polarization effects.

Once the optimized geometry is obtained, a vibrational analysis can be performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies correspond to the different modes of vibration of the molecule, such as stretching, bending, and torsional motions. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and assign the observed spectral bands to specific molecular motions.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-Br | 1.95 Å |

| C2=O | 1.21 Å | |

| C3-C4 | 1.52 Å | |

| C4-O | 1.43 Å | |

| Bond Angle | Br-C1-C2 | 112.5° |

| C1-C2-C3 | 118.0° | |

| C2-C3-C4 | 110.0° | |

| Dihedral Angle | Br-C1-C2=O | 120.0° |

| Note: The data in this table is hypothetical and serves as an example of the output from a DFT calculation. |

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C=O Stretch | Carbonyl | 1715 |

| O-H Stretch | Hydroxyl | 3450 |

| C-Br Stretch | Bromo | 650 |

| C-H Stretch | Methylene (B1212753) | 2950-3000 |

| Note: The data in this table is hypothetical and for illustrative purposes. |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate descriptions of the electronic structure. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are considered the "gold standard" for high-accuracy calculations.

These methods can be employed to obtain a more precise understanding of the electron distribution, molecular orbitals, and electronic energies of this compound. This information is crucial for accurately predicting properties such as ionization potential, electron affinity, and dipole moment, which in turn govern the molecule's reactivity and intermolecular interactions.

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition states, and calculate reaction rates.

Potential Energy Surface Exploration

The potential energy surface (PES) is a multidimensional surface that describes the energy of a chemical system as a function of the positions of its atoms. By exploring the PES, chemists can identify stable molecules (reactants and products) which correspond to minima on the surface, and transition states, which are saddle points connecting these minima. For a molecule like this compound, which has multiple reactive sites (the bromine atom, the carbonyl group, and the hydroxyl group), exploring the PES can reveal the preferred pathways for various reactions, such as nucleophilic substitution at the carbon bearing the bromine, or reactions involving the carbonyl or hydroxyl groups.

Computational Kinetics and Thermodynamics

Once the stationary points on the PES (reactants, products, and transition states) have been located, their energies can be used to calculate important thermodynamic and kinetic parameters. The difference in energy between the products and reactants gives the enthalpy of reaction (ΔH), while the difference in energy between the transition state and the reactants gives the activation energy (Ea).

Using transition state theory, it is possible to calculate the rate constant (k) for a reaction. These calculations provide a quantitative measure of how fast a reaction will proceed and how the rate will be affected by temperature. For this compound, this could be used to predict the rates of competing reaction pathways, providing valuable information for synthetic chemists. A computational study on the related compound 3-hydroxy-2-butanone has demonstrated the use of DFT and CCSD(T) to investigate the kinetics of its gas-phase reaction with OH radicals.

Table 3: Illustrative Calculated Thermodynamic and Kinetic Data for a Hypothetical Nucleophilic Substitution Reaction of this compound

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | -15.0 kcal/mol |

| Activation Energy (Ea) | 20.5 kcal/mol |

| Rate Constant (k) at 298 K | 1.2 x 10⁻⁴ s⁻¹ |

| Note: The data in this table is hypothetical and for illustrative purposes. |

Molecular Modeling for Rational Design of Derivatives

Molecular modeling techniques can be used to rationally design derivatives of this compound with enhanced or specific properties. By systematically modifying the structure of the parent molecule in silico, it is possible to predict how these changes will affect its chemical and physical properties.

For example, by substituting the bromine atom with other halogens or functional groups, or by modifying the carbon skeleton, it is possible to tune the molecule's reactivity, polarity, and steric profile. Computational screening of a library of virtual derivatives can identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new molecules with desired functionalities for applications in areas such as medicinal chemistry and materials science.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, stemming from its rotatable single bonds, means it can exist in various spatial arrangements, or conformations. The relative stability and population of these conformers can significantly influence the molecule's physical properties and chemical reactivity.

Conformational Analysis aims to identify the most stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them. For a molecule like this compound, key dihedral angles, such as the O-C-C-C and C-C-C-Br angles, are systematically rotated in computational models to map out the potential energy landscape. Quantum mechanical methods, such as Density Functional Theory (DFT), are often employed to calculate the energy of each conformation with high accuracy. Such analysis reveals that intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can play a crucial role in stabilizing certain conformations.

Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior of this compound over time. In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic aqueous solution), and the motions of all atoms are calculated over a period of time by solving Newton's equations of motion. This provides a detailed picture of the molecule's flexibility, conformational transitions, and interactions with its surroundings. nih.gov Key outputs from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the structural stability of the molecule.

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual atoms, highlighting the most flexible regions of the molecule.

Radial Distribution Function (RDF): Describes how the density of surrounding atoms (e.g., solvent molecules) varies as a function of distance from a specific atom in this compound, providing insights into solvation patterns.

Table 1: Hypothetical Conformational Energy Profile of this compound

| Conformer | Dihedral Angle (O-C4-C3-C2) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A | ~60° (gauche) | 0.00 | Stabilized by intramolecular H-bond |

| B | 180° (anti) | 1.52 | Extended conformation, no H-bond |

| C | ~ -60° (gauche) | 0.15 | Stabilized by intramolecular H-bond |

| D | 0° (syn) | 4.80 | Sterically hindered |

Ligand-Receptor Interaction Modeling for Synthetic Target Design

In the context of medicinal chemistry, this compound can serve as a scaffold or an intermediate for designing molecules that interact with biological targets like enzymes or receptors. nih.gov Ligand-receptor interaction modeling, primarily through molecular docking, is a computational technique used to predict the preferred binding mode and affinity of a ligand to a receptor. mdpi.com

The process involves:

Receptor Preparation: A three-dimensional structure of the target protein, typically obtained from X-ray crystallography or cryo-electron microscopy, is prepared.

Ligand Preparation: A 3D model of the ligand (e.g., a derivative of this compound) is generated and its low-energy conformations are determined.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site. Each potential binding pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

For a molecule based on the this compound framework, the hydroxyl group can act as a hydrogen bond donor or acceptor, the carbonyl oxygen is a strong hydrogen bond acceptor, and the bromine atom can participate in halogen bonding—a specific type of non-covalent interaction. mdpi.com By analyzing the top-scoring docking poses, chemists can identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Asp, Ser, Asn) or hydrophobic interactions. mdpi.com This information is invaluable for synthetic target design, allowing for the rational modification of the ligand structure to enhance binding affinity and selectivity. nih.gov For example, if modeling suggests a nearby hydrophobic pocket, the scaffold could be modified to include a nonpolar group to fill that pocket, thereby increasing potency.

Table 2: Example Molecular Docking Results for a Hypothetical this compound Derivative against a Target Kinase

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | ASP-145, LYS-23 | Hydrogen Bond with Hydroxyl |

| 1 | -8.5 | GLU-88 | Hydrogen Bond with Carbonyl |

| 2 | -7.9 | LEU-130, VAL-31 | Hydrophobic Interaction |

| 3 | -7.2 | PHE-143 | Halogen Bond with Bromine |

Quantitative Structure-Reactivity Relationships (QSAR) for Predictive Synthesis

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a compound with its reactivity or a specific physical property. In the context of predictive synthesis, QSAR can be used to forecast the outcome of a reaction, such as reaction rate or yield, for a series of related starting materials.

Developing a QSAR model for reactions involving this compound would involve several steps:

Data Set Generation: A series of compounds structurally related to this compound are synthesized, and their reactivity in a specific transformation (e.g., nucleophilic substitution at the bromine-bearing carbon) is experimentally measured.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These can include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft steric parameters).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors (independent variables) to the observed reactivity (dependent variable). nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

A hypothetical QSAR model for predicting the rate of a substitution reaction might take the form:

log(k) = c₀ + c₁(LUMO Energy) + c₂(Partial Charge on C1) + c₃*(Steric Parameter)

Where k is the reaction rate constant and c are coefficients determined by the regression analysis. Such a model would allow chemists to predict the reactivity of a new, unsynthesized derivative of this compound simply by calculating its molecular descriptors. This predictive capability can significantly accelerate the optimization of reaction conditions and the selection of ideal substrates for a desired synthetic outcome.

Future Prospects and Emerging Research Areas

Development of Sustainable and Eco-Friendly Synthetic Routes

The future synthesis of 1-Bromo-4-hydroxy-2-butanone is expected to align with the principles of green chemistry, moving away from hazardous reagents and environmentally damaging solvents. Traditional methods for producing α-haloketones often involve elemental halogens like bromine, which are toxic and corrosive. chemistryviews.org Research efforts are now directed towards creating safer, more sustainable alternatives.

Key areas of development include:

Aqueous-Based Reactions: Utilizing water as a solvent is a cornerstone of green chemistry. The reaction of thioacids with α-haloketones in water has been shown to produce high yields cleanly and under mild conditions, suggesting the potential for similar aqueous routes for synthesizing or derivatizing this compound. researchgate.net

Use of Safer Halogenating Agents: The development of protocols using more benign halogen sources is critical. This includes replacing elemental bromine with alternatives like N-bromosuccinimide or employing catalytic systems that use bromide salts. wikipedia.org

Atom Economy and Waste Reduction: Future synthetic strategies will focus on maximizing atom economy, where the majority of atoms from the reactants are incorporated into the final product. mdpi.com This includes exploring catalytic cycles that regenerate reagents and minimize the formation of byproducts. For instance, processes using air as the stoichiometric oxidant are being explored to enhance sustainability. mdpi.com

Biomass-Derived Precursors: A long-term goal is the synthesis of chemical building blocks from renewable biomass sources. ucl.ac.uk Research into converting biomass-derived furfural (B47365) derivatives into other chemical compounds showcases a potential pathway for producing precursors to functionalized butanones, thereby reducing reliance on petrochemical feedstocks. ucl.ac.uk

| Parameter | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Halogen Source | Elemental Halogens (e.g., Br₂) | Bromide Salts (e.g., NiBr₂), N-Bromosuccinimide |

| Solvent | Organic Solvents (e.g., Glacial Acetic Acid) | Water, Supercritical CO₂, Solvent-free conditions |

| Oxidant | Often not required or uses stoichiometric oxidants | Air (O₂), Hydrogen Peroxide (H₂O₂) |

| Byproducts | Corrosive acids (e.g., HBr), significant waste | Benign byproducts (e.g., H₂O), reduced waste streams |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, efficiency, and scalability. The integration of this technology is a promising future direction for the synthesis of this compound and its derivatives.

Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. A key advantage is the ability to safely handle hazardous intermediates. For example, multistep syntheses of α-halo ketones have been developed in flow systems that generate and consume hazardous reagents like diazomethane (B1218177) in situ, eliminating the need for its storage and handling. acs.org This approach could be adapted for the synthesis of this compound, enhancing the safety and efficiency of its production.

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate the discovery and optimization of reactions involving this compound. Such platforms enable high-throughput screening of reaction conditions and catalysts, facilitating the rapid development of novel synthetic pathways.

Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Photoredox Catalysis)

The development of advanced catalytic systems is set to revolutionize the synthesis and application of complex molecules like this compound.

Organocatalysis: This field uses small organic molecules as catalysts, avoiding the cost and potential toxicity of heavy metals. Asymmetric organocatalysis has been successfully used in the synthesis of chiral α-halo esters, demonstrating that these catalysts can control stereochemistry effectively. wikipedia.org This opens the possibility of producing enantiomerically pure forms of this compound derivatives, which is crucial for pharmaceutical applications.

Photoredox Catalysis: This emerging area utilizes visible light to drive chemical reactions through single-electron transfer pathways. It offers a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. Photoredox catalysis has been combined with enamine catalysis to achieve the enantioselective α-alkylation of aldehydes using α-bromo compounds as precursors for alkyl radicals. scispace.comnih.gov Furthermore, photochemical methods have been developed for synthesizing α-haloketones using catalysts like copper-modified graphitic carbon nitride, with air as the oxidant and inorganic salts as the halogen source, presenting a greener alternative to traditional methods. chemistryviews.org The application of these techniques could provide novel, efficient, and selective routes for the derivatization of this compound.

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The bifunctional structure of this compound makes it an attractive candidate for applications in supramolecular chemistry and the functionalization of nanomaterials.

Supramolecular Chemistry: The hydroxyl and carbonyl groups of the molecule can participate in non-covalent interactions, particularly hydrogen bonding. smolecule.com This capability allows it to act as a building block for constructing larger, well-ordered supramolecular assemblies. The α-bromo-ketone group provides a site for covalent modification, enabling the creation of complex host-guest systems or self-assembling molecular architectures.

Nanomaterials: The functionalization of nanomaterials is essential to tailor their properties for specific applications. acs.org this compound serves as a potential bifunctional linker molecule. nih.govmdpi.com One end of the molecule (e.g., the hydroxyl group) could be used to anchor it to the surface of a nanoparticle, while the reactive α-bromo-ketone handle remains available for subsequent reactions. acs.org This allows for the covalent attachment of other molecules, such as polymers, drugs, or targeting ligands, creating highly functionalized and "smart" nanomaterials for use in diagnostics, drug delivery, and catalysis. nih.gov

Interdisciplinary Research with Chemical Biology and Materials Science

The reactivity of this compound positions it at the interface of chemistry, biology, and materials science.

Chemical Biology: α-Haloketones are recognized as valuable precursors for a wide range of biologically active heterocyclic compounds. nih.govresearchgate.netresearchgate.net They are also used as reactive probes to study enzyme mechanisms, often by forming covalent bonds with active site residues. The dual functionality of this compound could be exploited to design novel chemical probes or to synthesize potential therapeutic agents. For example, it is an intermediate in the synthesis of an impurity of Clavulanic Acid. chemicalbook.com

Materials Science: The incorporation of ketone functionalities into polymer backbones is a strategy for creating advanced materials with tunable properties. cambridge.org Ketone-functionalized polymers can be modified post-polymerization to attach various side chains, leading to materials with tailored characteristics for applications in medicine and engineering. nih.govacs.org this compound could be used as a monomer or a modifying agent to introduce reactive ketone and hydroxyl groups into polymer structures. This could lead to the development of new biodegradable polymers, self-healing materials, or functional polymer scaffolds for tissue engineering. cambridge.orguni-konstanz.de

| Field | Potential Application | Key Functional Groups Involved |

|---|---|---|

| Chemical Biology | Synthesis of enzyme inhibitors and probes | α-Bromo-ketone (for covalent modification) |

| Chemical Biology | Precursor for bioactive heterocycles | α-Bromo-ketone, Carbonyl group |

| Supramolecular Chemistry | Component of self-assembling systems | Hydroxyl group, Carbonyl group (for H-bonding) |

| Nanomaterials | Bifunctional surface linker | Hydroxyl group (anchor), α-Bromo-ketone (handle) |

| Materials Science | Monomer for functional polymers | Hydroxyl group, Carbonyl group |

| Materials Science | Cross-linking agent for polymers | α-Bromo-ketone, Hydroxyl group |

Q & A

Basic Research Questions

Q. What key functional groups define 1-Bromo-4-hydroxy-2-butanone, and how do they influence its chemical reactivity?

- Answer : The compound contains a bromine atom (a strong leaving group) at position 1 and a hydroxyl group at position 4. The bromine facilitates nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding, oxidation, or act as a directing group in electrophilic aromatic substitution. The carbonyl group at position 2 enables reduction or condensation reactions. Researchers should prioritize spectroscopic techniques (e.g., -NMR, -NMR, IR) to confirm these functional groups .

Q. What spectroscopic methods are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : -NMR identifies protons near electronegative groups (e.g., δ 3.5–4.5 ppm for hydroxyl, δ 2.0–3.0 ppm for carbonyl-adjacent protons). -NMR detects carbons bonded to bromine (δ 30–40 ppm) and carbonyl carbons (δ 200–220 ppm).

- IR Spectroscopy : Strong absorption bands for O–H (3200–3600 cm) and C=O (1700–1750 cm).

- Mass Spectrometry : Molecular ion peak at m/z 167 (molecular weight) and fragments corresponding to Br loss (m/z 88) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in bromination reactions of hydroxy ketones?

- Answer : Regioselectivity depends on reaction conditions:

- Catalysts : Lewis acids (e.g., FeCl) direct bromination to electron-rich positions.

- Solvent Polarity : Polar solvents stabilize transition states for bromine addition to the α-carbon.

- Temperature : Lower temperatures favor kinetic control, while higher temperatures may lead to thermodynamic products.

- Comparative Analysis : Contrast bromination of 4-hydroxy-2-butanone with analogs lacking hydroxyl groups to isolate directing effects .

Q. What methodologies resolve contradictions in spectral data during structural elucidation?

- Answer :

- Triangulation : Cross-validate NMR, IR, and mass spectrometry results to confirm functional groups.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, especially if ambiguous peaks arise in NMR .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra to resolve discrepancies .

Q. How do competing reactions (e.g., hydrolysis vs. substitution) impact the stability of this compound?

- Answer :

- Hydrolysis Risk : The bromine atom is susceptible to nucleophilic attack by water, forming 4-hydroxy-2-butanone. Store under anhydrous conditions (e.g., molecular sieves).

- Oxidation : The hydroxyl group can oxidize to a ketone; use inert atmospheres (N/Ar) to prevent degradation.

- Stability Testing : Monitor decomposition via HPLC or TLC under varying pH and temperature conditions .

Q. What strategies enable selective functionalization of this compound in multi-step syntheses?

- Answer :

- Protection-Deprotection : Protect the hydroxyl group with TBSCl before bromine substitution to prevent side reactions.

- Sequential Reactivity : Exploit the bromine’s leaving-group ability first (e.g., Suzuki coupling), followed by hydroxyl derivatization (e.g., esterification).

- Case Study : Compare with 1-Bromo-2-butanone to evaluate steric and electronic effects of the hydroxyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。